molecular formula C16H23N3O2Si B13987773 (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile

(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B13987773
M. Wt: 317.46 g/mol
InChI Key: YGNAZPOPJPCTON-UHFFFAOYSA-N
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Description

1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is a complex organic compound with a unique structure that combines elements of benzimidazole and silyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the silyl ether group: The hydroxyl group on the benzimidazole core is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the silyl ether.

    Addition of the ethyl group: The silyl ether intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form benzimidazolone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the silyl ether group.

Major Products

    Oxidation: Benzimidazolone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The silyl ether group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but lacks the benzimidazole core.

    Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]: Contains a similar silyl ether group but has an aziridine ring instead of the benzimidazole core.

Uniqueness

1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is unique due to its combination of a benzimidazole core with a silyl ether group. This structure provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.

Properties

Molecular Formula

C16H23N3O2Si

Molecular Weight

317.46 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C16H23N3O2Si/c1-16(2,3)22(4,5)21-9-8-19-14-7-6-12(11-17)10-13(14)18-15(19)20/h6-7,10H,8-9H2,1-5H3,(H,18,20)

InChI Key

YGNAZPOPJPCTON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C2=C(C=C(C=C2)C#N)NC1=O

Origin of Product

United States

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